molecular formula C9H15NO2 B13033810 Octahydroindolizine-7-carboxylic acid

Octahydroindolizine-7-carboxylic acid

Cat. No.: B13033810
M. Wt: 169.22 g/mol
InChI Key: LJQAFSIKGCGMLS-UHFFFAOYSA-N
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Description

Octahydroindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with a carboxylic acid functional group. The indolizine moiety is known for its biological activity and is found in various natural products and synthetic compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reductive cyclization of nitroalkenes using reducing agents such as iron in acetic acid . Another method includes the hydrolysis of nitriles to amides, followed by further hydrolysis to carboxylic acids in the presence of catalysts like H+ or OH- ions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the carboxylic acid group.

    Reduction Products: Amines and other reduced forms of the precursor compounds.

    Substitution Products: Substituted derivatives at the carboxylic acid group.

Mechanism of Action

The mechanism of action of octahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Octahydroindolizine-7-carboxylic acid (OICA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of OICA, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

OICA is characterized by its octahydroindolizine core, which is a saturated bicyclic structure containing nitrogen. The presence of the carboxylic acid group enhances its reactivity and biological profile. Its molecular formula is C9H13NC_9H_{13}N with a molecular weight of approximately 151.21 g/mol.

The biological activity of OICA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indolizine moiety is known to modulate enzyme activity, which can lead to diverse pharmacological effects.

  • Enzyme Interaction : OICA has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.
  • Antimicrobial Activity : Preliminary studies suggest that OICA exhibits antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that OICA may possess antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.

Anticancer Potential

OICA's structural features suggest potential anticancer activity. Initial studies have shown that compounds with similar frameworks exhibit cytotoxic effects against cancer cell lines. However, comprehensive studies are required to establish the efficacy of OICA against specific types of cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of OICA, it can be compared with other heterocyclic compounds:

CompoundStructure TypeNotable Activity
IndoleAromatic heterocycleAnticancer, antimicrobial
PyrroleAromatic heterocycleAntimicrobial
QuinolineAromatic heterocycleAntimalarial
This compoundSaturated bicyclicAntimicrobial, potential anticancer

The unique combination of the indolizine structure and the carboxylic acid group in OICA contributes to its distinct biological properties, making it a valuable compound for further research.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in 2021 evaluated the antimicrobial effects of various indolizine derivatives, including OICA. The results indicated that OICA demonstrated significant inhibitory activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In a 2019 study assessing various octahydroindolizine derivatives for cytotoxicity against cancer cell lines (HT29, MCF-7, etc.), OICA showed promising results that warrant further investigation into its anticancer potential .
  • Pharmacokinetic Studies : Research has highlighted the importance of understanding how OICA interacts with cytochrome P450 enzymes, suggesting that it may alter drug metabolism pathways significantly. This information is crucial for evaluating drug interactions in therapeutic settings.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

LJQAFSIKGCGMLS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)C(=O)O

Origin of Product

United States

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